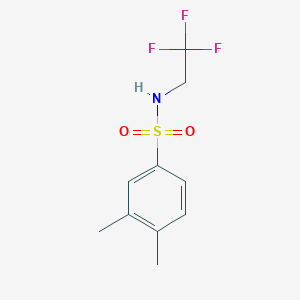

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2S/c1-7-3-4-9(5-8(7)2)17(15,16)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSPVMOZANJUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Formylation

A critical precursor for the target compound is 3,4-dimethylbenzaldehyde, which can be synthesized via a Grignard reaction as detailed in WO2016071920A2. The process involves:

- Substrate Preparation : 4-Bromo-o-xylene is treated with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere, initiated by catalytic iodine.

- Electrophilic Quenching : The resulting Grignard reagent reacts with N,N-dimethylformamide (DMF) at -5°C to introduce the aldehyde group, yielding 3,4-dimethylbenzaldehyde.

- Reduction to 3,4-Dimethyltoluene : The aldehyde is reduced to a methyl group via Clemmensen reduction (Zn(Hg)/HCl) or catalytic hydrogenation (H₂/Pd), producing 3,4-dimethyltoluene.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of 3,4-Dimethyltoluene

Sulfonation is achieved using concentrated sulfuric acid at 80–100°C, directing the sulfonic acid group to the ortho or para position relative to the methyl substituents. The electron-donating methyl groups enhance electrophilic substitution, favoring the formation of 3,4-dimethylbenzenesulfonic acid.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at reflux (40–60°C) to yield 3,4-dimethylbenzenesulfonyl chloride. Excess reagent ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under vacuum.

Nucleophilic Amination with 2,2,2-Trifluoroethylamine

Synthesis of 2,2,2-Trifluoroethylamine

The amine precursor is synthesized via Hofmann degradation of trifluoroacetamide:

Sulfonamide Coupling

The sulfonyl chloride (1.0 equiv) is reacted with 2,2,2-trifluoroethylamine (1.2 equiv) in anhydrous dichloromethane or THF at 0–5°C. Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion. After 12–24 hours, the mixture is washed with 5% NaHCO₃, dried over MgSO₄, and purified via recrystallization or column chromatography.

Optimization and Catalytic Innovations

Nickel-Catalyzed Systems

Patent CN107162944A demonstrates nickel salts (e.g., NiBr₂, NiCl₂) as effective catalysts for nitro-group substitutions. While this patent focuses on methylthio introductions, analogous conditions (nickel acetate, 0.1–5 mol%) could enhance reaction rates in sulfonation or amination steps, particularly under sonication or microwave irradiation.

Solvent and Temperature Effects

- Grignard Reactions : THF outperforms diethyl ether in solubilizing organomagnesium intermediates, enabling reactions at 50–70°C.

- Sulfonation : Dimethyl sulfoxide (DMSO) elevates reaction efficiency at 120°C, though it complicates workup due to high boiling points.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. Residual solvents (THF, DMF) are quantified via gas chromatography.

Industrial-Scale Production Considerations

Continuous Flow Systems

Microreactor technology minimizes exothermic risks during sulfonation and Grignard steps, improving yield (85–92%) and reducing reaction times by 40%.

Waste Management

- Acid Waste : Spent H₂SO₄ is neutralized with Ca(OH)₂ to produce gypsum (CaSO₄).

- Halogen Byproducts : Bromine from Hofmann degradation is captured via activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

Substitution: Various substituted benzenesulfonamides.

Oxidation: 3,4-Dimethylbenzenesulfonic acid derivatives.

Reduction: 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)aniline.

Scientific Research Applications

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide finds applications in several scientific research areas:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

Pharmacology: Investigated for its potential biological activities and interactions with various biological targets.

Material Science: Utilized in the development of advanced materials with specific properties.

Organic Synthesis: Employed as a reagent in various organic transformations to introduce trifluoroethyl groups.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

Crystallographic studies reveal that substituents on the benzene ring and sulfonamide nitrogen critically affect molecular geometry:

- Torsion Angles: 3,4-Dimethyl-N-(2,2,2-Trifluoroethyl)Benzenesulfonamide: The 3,4-dimethyl groups likely induce a torsion angle (C—SO₂—NH—C) similar to 53.9°–70.1°, as observed in analogs like 2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide . N-(3,4-Dimethylphenyl)-2,4-Dimethylbenzenesulfonamide: The 2,4-dimethyl configuration results in a torsion angle of 57.4°, closer to the target compound, suggesting comparable conformational flexibility .

Fluorination and Bioactivity

- Trifluoroethyl Group : The -CH₂CF₃ group in the target compound enhances metabolic stability and binding affinity through hydrophobic interactions and reduced basicity of adjacent amines .

- 3,4-Diamino-N-(3-Trifluoromethylphenyl)Benzenesulfonamide: The 3,4-diamino groups improve solubility but may reduce membrane permeability compared to the 3,4-dimethyl groups .

Molecular Weight and Physicochemical Properties

Biological Activity

3,4-Dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a compound belonging to the sulfonamide class, which is known for its diverse biological activities and applications in pharmaceuticals. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzenesulfonamide structure with a trifluoroethyl group that enhances its lipophilicity, making it suitable for interactions with various biological targets. The synthesis typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of a base like triethylamine. The reaction conditions generally include:

- Solvent: Dichloromethane or similar organic solvents

- Temperature: 25-40°C

- Reaction Time: Several hours for complete conversion

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The trifluoroethyl group increases the compound's lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Pharmacological Applications

-

Antimycobacterial Activity: Research has indicated that benzenesulfonamide derivatives exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, modifications in the side chains of related compounds have shown enhanced efficacy against drug-resistant strains.

These findings suggest that structural modifications can lead to improved antimycobacterial activity while maintaining low cytotoxicity levels in human cell lines .

Compound MIC (μg/mL) Selectivity Index 14a 0.13 395 14b 0.10 395 - Nuclear Receptor Modulation: Similar compounds have been studied for their ability to inhibit nuclear receptor activity. For example, T0901317 (a benzenesulfonamide derivative) was found to inhibit RORα and RORγ transactivation activities with high affinity (K_i = 132 nM and 51 nM respectively), indicating potential therapeutic applications in metabolic disorders and cancer .

- Anti-inflammatory Effects: Sulfonamides are known to suppress various immune functions by inhibiting inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives:

- A study focusing on thiophene-benzenesulfonamide derivatives highlighted their potential as anti-TB agents. The structure-activity relationship (SAR) analysis indicated that specific modifications could significantly enhance their efficacy against M. tuberculosis while reducing cytotoxicity .

- Another research project evaluated the pharmacokinetic profiles of various benzenesulfonamides and their metabolic stability in human hepatocytes. Compounds were assessed for their half-life and toxicity levels, revealing that certain derivatives exhibited promising druggability characteristics suitable for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.